molecular formula C10H9NOS B11750744 Spiro[indoline-3,3'-thietan]-2-one

Spiro[indoline-3,3'-thietan]-2-one

Cat. No.: B11750744
M. Wt: 191.25 g/mol
InChI Key: KRUBBISGFBJNOI-UHFFFAOYSA-N
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Description

Spiro[indoline-3,3’-thietan]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a thietan ring

Chemical Reactions Analysis

Types of Reactions

Spiro[indoline-3,3’-thietan]-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are polysubstituted spiro[indoline-3,3’-thietan]-2-ones, which can exhibit various biological activities .

Mechanism of Action

The mechanism of action of spiro[indoline-3,3’-thietan]-2-one involves its interaction with cellular targets, leading to cytotoxic effects. The compound’s structure allows it to interact with various molecular targets, potentially inhibiting key enzymes or disrupting cellular processes . Further research is needed to elucidate the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[indoline-3,3’-thietan]-2-one is unique due to its combination of an indoline and a thietan ring, which imparts distinct chemical and biological properties.

Biological Activity

Spiro[indoline-3,3'-thietan]-2-one is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its anti-cancer, antimicrobial, and enzyme inhibitory properties.

Synthesis of this compound

The synthesis of this compound typically involves multi-component reactions. For example, a recent study utilized a one-pot reaction involving isatins and various nucleophiles to yield high-purity products with significant yields (up to 98%) . The structural characterization of these compounds was performed using NMR and mass spectrometry techniques.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound derivatives. These compounds exhibit antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF71.2 - 3.5
HCT1160.68 - 4.76
A43120.84 - 121.69

In vitro studies have shown that these compounds induce significant cytotoxicity in breast, colon, and pancreatic cancer cell lines while demonstrating lower toxicity in non-cancerous cells .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. While specific IC50 values for bacterial strains like Staphylococcus aureus and Escherichia coli were not consistently reported, some derivatives showed notable antifungal activity against certain fungal strains .

Enzyme Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission. Compounds derived from this compound have shown promising AChE inhibitory activity with IC50 values ranging from 20 µM to over 120 µM . This suggests potential applications in treating neurodegenerative diseases.

Case Studies

  • Antileukemic Activity : A study evaluated several analogs of this compound for their antileukemic properties. Some compounds demonstrated significant activity in vitro against leukemia cell lines, highlighting their potential as therapeutic agents .
  • Cytotoxicity Evaluation : In a comparative study involving multiple cancer cell lines, compounds derived from this compound exhibited varying degrees of cytotoxicity. Notably, certain derivatives displayed higher selectivity towards cancer cells compared to normal fibroblasts .

Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

spiro[1H-indole-3,3'-thietane]-2-one

InChI

InChI=1S/C10H9NOS/c12-9-10(5-13-6-10)7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H,11,12)

InChI Key

KRUBBISGFBJNOI-UHFFFAOYSA-N

Canonical SMILES

C1C2(CS1)C3=CC=CC=C3NC2=O

Origin of Product

United States

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